1,4-Cyclohexanedimethanamine, N,N'-bis((2-chlorophenyl)methyl)-, dihydrochloride, trans-

Catalog No.
S519919
CAS No.
366-93-8
M.F
C22H30Cl4N2
M. Wt
464.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Cyclohexanedimethanamine, N,N'-bis((2-chloroph...

CAS Number

366-93-8

Product Name

1,4-Cyclohexanedimethanamine, N,N'-bis((2-chlorophenyl)methyl)-, dihydrochloride, trans-

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine;dihydrochloride

Molecular Formula

C22H30Cl4N2

Molecular Weight

464.3 g/mol

InChI

InChI=1S/C22H28Cl2N2.2ClH/c23-21-7-3-1-5-19(21)15-25-13-17-9-11-18(12-10-17)14-26-16-20-6-2-4-8-22(20)24;;/h1-8,17-18,25-26H,9-16H2;2*1H

InChI Key

NRVIEWRSGDDWHP-PMXFUEHMSA-N

SMILES

C1CC(CCC1CNCC2=CC=CC=C2Cl)CNCC3=CC=CC=C3Cl.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

A-7, AY9944, AY 9944, AY-9944, AY9944, AY9944 A 7, AY9944 A-7, AY9944-A-7, trans-1,4-Bis(2-chlorobenzaminomethyl)cyclohexane Dihydrochloride

Canonical SMILES

C1CC(CCC1CNCC2=CC=CC=C2Cl)CNCC3=CC=CC=C3Cl.Cl.Cl

Description

The exact mass of the compound 1,4-Cyclohexanedimethanamine, N,N'-bis((2-chlorophenyl)methyl)-, dihydrochloride, trans- is 462.1163 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclohexanes. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cholesterol Reduction

The primary area of scientific research regarding 1,4-Cyclohexanedimethanamine, N,N'-bis((2-chlorophenyl)methyl)-, dihydrochloride, trans- (also known as AY-9944) focuses on its potential for lowering cholesterol. Studies have shown that AY-9944 acts as an inhibitor of enzymes involved in cholesterol biosynthesis, specifically delta-7 reductase and delta-14 reductase Source: National Institutes of Health, [DeCS - BVS: ].

Mechanism of Action

AY-9944 inhibits the activity of delta-7 and delta-14 reductases, enzymes responsible for converting cholesterol precursors into cholesterol itself. This disruption in the cholesterol synthesis pathway could potentially lead to lower blood cholesterol levels Source: National Institutes of Health, [DeCS - BVS: ].

Importance of Research

High cholesterol is a major risk factor for cardiovascular disease, a leading cause of death globally. Research into novel cholesterol-lowering agents like AY-9944 is crucial for developing new therapeutic options for managing this condition Source: World Health Organization, [Cardiovascular diseases (CVDs): ].

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

462.1163

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anticholesteremic Agents

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

1245-84-7

Dates

Modify: 2023-08-15
1: van Luijtelaar G, Onat FY, Gallagher MJ. Animal models of absence epilepsies: what do they model and do sex and sex hormones matter? Neurobiol Dis. 2014 Dec;72 Pt B:167-79. doi: 10.1016/j.nbd.2014.08.014. Epub 2014 Aug 15. Review. PubMed PMID: 25132554; PubMed Central PMCID: PMC4252718.
2: Coppola A, Moshé SL. Animal models. Handb Clin Neurol. 2012;107:63-98. doi: 10.1016/B978-0-444-52898-8.00004-5. Review. PubMed PMID: 22938964.
3: Han HA, Cortez MA, Snead OC III. GABA(B) Receptor and Absence Epilepsy. In: Noebels JL, Avoli M, Rogawski MA, Olsen RW, Delgado-Escueta AV, editors. Jasper's Basic Mechanisms of the Epilepsies [Internet]. 4th edition. Bethesda (MD): National Center for Biotechnology Information (US); 2012. Available from http://www.ncbi.nlm.nih.gov/books/NBK98192/ PubMed PMID: 22787624.
4: Tsafriri A, Cao X, Ashkenazi H, Motola S, Popliker M, Pomerantz SH. Resumption of oocyte meiosis in mammals: on models, meiosis activating sterols, steroids and EGF-like factors. Mol Cell Endocrinol. 2005 Apr 29;234(1-2):37-45. Review. PubMed PMID: 15836951.
5: Tsafriri A, Cao X, Vaknin KM, Popliker M. Is meiosis activating sterol (MAS) an obligatory mediator of meiotic resumption in mammals. Mol Cell Endocrinol. 2002 Feb 22;187(1-2):197-204. Review. PubMed PMID: 11988328.
6: Incardona JP, Roelink H. The role of cholesterol in Shh signaling and teratogen-induced holoprosencephaly. Cell Mol Life Sci. 2000 Nov;57(12):1709-19. Review. PubMed PMID: 11130177.
7: Roux C, Wolf C, Mulliez N, Gaoua W, Cormier V, Chevy F, Citadelle D. Role of cholesterol in embryonic development. Am J Clin Nutr. 2000 May;71(5 Suppl):1270S-9S. Review. PubMed PMID: 10799401.
8: Clayton PT. Disorders of cholesterol biosynthesis. Arch Dis Child. 1998 Feb;78(2):185-9. Review. PubMed PMID: 9579167; PubMed Central PMCID: PMC1717457.
9: Batta AK, Salen G. Abnormal cholesterol biosynthesis produced by AY 9944 in the rat leads to skeletal deformities similar to the Smith-Lemli-Opitz syndrome. J Lab Clin Med. 1998 Mar;131(3):192-3. Review. PubMed PMID: 9523840.
10: Roux C, Wolf C, Llirbat B, Kolf M, Mulliez N, Taillemite JL, Cormier V, Le Merrer M, Chevy F, Citadelle D. [Cholesterol and development]. C R Seances Soc Biol Fil. 1997;191(1):113-23. Review. French. PubMed PMID: 9181133.
11: Snead OC 3rd. Pharmacological models of generalized absence seizures in rodents. J Neural Transm Suppl. 1992;35:7-19. Review. PubMed PMID: 1380980.
12: Hamilton DW. The epididymis as a possible site for control of fertility in the male. Adv Biosci. 1973;10:127-44. Review. PubMed PMID: 4142764.

Explore Compound Types